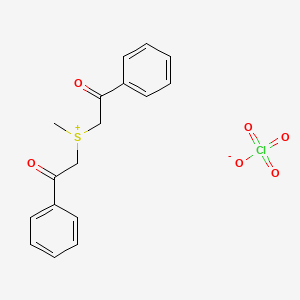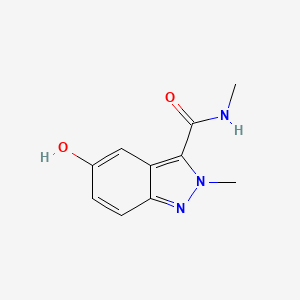
5-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been widely studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole core . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed to synthesize indazole derivatives . These reactions typically occur under mild conditions, using oxygen as the terminal oxidant in solvents like DMSO .
Industrial Production Methods
Industrial production of indazole derivatives often involves metal-catalyzed synthesis due to its efficiency and high yields. The use of catalysts like copper and silver facilitates the formation of the indazole core with minimal byproducts . Solvent-free and catalyst-free methods are also explored to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite.
Reduction: Reductive cyclization reactions are common in the synthesis of indazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the indazole ring.
Common Reagents and Conditions
Oxidation: tert-Butyl nitrite in the presence of a catalyst.
Reduction: Reductive cyclization using hydrazine.
Substitution: Various electrophiles and nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
5-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and anticancer agent.
Medicine: Investigated for its therapeutic properties in treating various diseases.
Industry: Employed in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: Another indazole derivative with similar biological activities.
2H-Indazole: Shares structural similarities but differs in tautomeric form.
Indole: A related heterocyclic compound with a wide range of biological activities.
Uniqueness
5-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide is unique due to its specific substitution pattern, which can result in distinct biological activities compared to other indazole derivatives .
Propiedades
Número CAS |
918946-39-1 |
|---|---|
Fórmula molecular |
C10H11N3O2 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
5-hydroxy-N,2-dimethylindazole-3-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c1-11-10(15)9-7-5-6(14)3-4-8(7)12-13(9)2/h3-5,14H,1-2H3,(H,11,15) |
Clave InChI |
MUAGXWKFMAHWKE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C2C=C(C=CC2=NN1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12616192.png)

![2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12616206.png)

![6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one](/img/structure/B12616212.png)
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12616223.png)
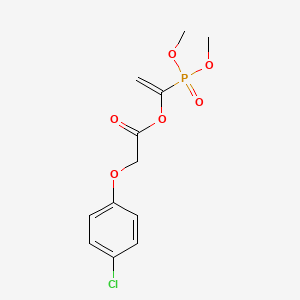
![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)

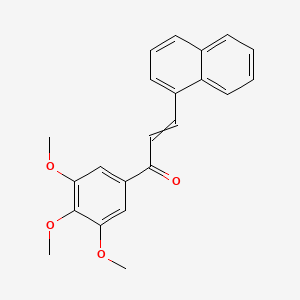

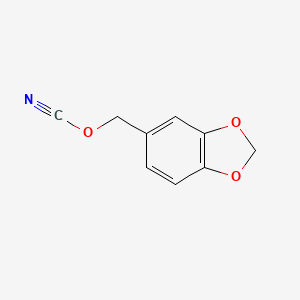
![2-(4-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12616253.png)
